Isochroman-4-amine hydrochloride
Overview
Description
Isochroman-4-amine hydrochloride is a chemical compound with the molecular formula C9H12ClNO . It is a derivative of isochroman, a type of organic compound that is a structural isomer of 1,2-dihydroacenaphthylene .
Synthesis Analysis
The synthesis of isochromans has been explored in various studies. One approach involves the use of donor/donor carbenes and Rh2 (R-PTAD)4 as a catalyst to synthesize a collection of isochroman substrates . Another method involves the oxa-Pictet–Spengler reaction, which is a straightforward and modular way to construct the isochroman motif .Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 12 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom . The molecular weight of the compound is 185.651 Da .Chemical Reactions Analysis
Isochromans can undergo various chemical reactions. For instance, the oxa-Pictet–Spengler reaction is a common method used to construct the isochroman motif . Additionally, C–H insertions forming six-membered rings containing heteroatoms have been reported .Physical and Chemical Properties Analysis
This compound has a molecular weight of 185.651 Da . The compound is a derivative of isochroman, which has a boiling point of 302.7°C at 760 mmHg .Scientific Research Applications
Multi-Component Reactions and Libraries
Isochroman derivatives play a significant role in multi-component reactions (MCRs), particularly in isocyanide chemistry. The Ugi four-component reaction (U-4CR), which involves amines, carbonyl compounds, suitable acids, and isocyanides, showcases the versatility of isochroman derivatives in synthesizing complex molecular libraries widely used in drug discovery and material science. The development of these reactions opens up new avenues for creating diverse chemical entities, underlining the potential of isochroman derivatives in medicinal chemistry and material science (Ugi, Werner, & Dömling, 2003).
Drug Synthesis and C–N Bond Formation
Isochroman derivatives have been identified as key intermediates in the synthesis of drugs, highlighting their role in C(sp3)–H activation and direct N–H bond coupling. The selective formation of C–N (amine or amide) and CN (imidate) bonds by controlling the amount of oxidants demonstrates the utility of isochroman in developing atom-economical and base-free protocols for drug synthesis (Feng, Lv, Lu, & Cai, 2015).
Pharmacological Research Tools
Isochroman derivatives have been identified as nonpeptidic agonists for specific receptors, such as the GPR14/urotensin-II receptor. These compounds have shown significant selectivity and potency, making them valuable pharmacological research tools and potential drug leads. The discovery of such agonists underlines the importance of isochroman derivatives in developing new therapeutic agents (Croston et al., 2002).
Material Science and Polymer Research
In material science, isochroman derivatives have been explored for their potential in creating advanced materials, such as polymer hydrogels for wastewater treatment. Poly(allyl amine hydrochloride) polymer hydrogels, which efficiently remove nutrient anions from aquaculture wastewater, showcase the application of isochroman-related chemistry in environmental science and engineering (Kioussis, Wheaton, & Kofinas, 2000).
Safety and Hazards
Future Directions
Future research could focus on expanding the scope of reactions that can be used to synthesize isochromans. For instance, the use of epoxides as aldehyde surrogates in hexafluoroisopropanol has been suggested as a way to greatly expand the scope and rate of the reaction . Additionally, the synthesis of drug analogues owing to the high pharmacological relevance of the isochroman motif could be explored .
Properties
IUPAC Name |
3,4-dihydro-1H-isochromen-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c10-9-6-11-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLECIOZWNPNKKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CO1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00933182 | |
Record name | 3,4-Dihydro-1H-2-benzopyran-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00933182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147663-00-1, 1159599-95-7 | |
Record name | 3,4-Dihydro-1H-2-benzopyran-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00933182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.